6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine
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Overview
Description
6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine is a synthetic compound that belongs to the indole class of organic compounds. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure includes a bromine atom, a difluoromethyl group, and a dimethylamine group attached to an indole core, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of strong bases, solvents like ethanol, and reflux conditions to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing or reducing agents for redox reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted indole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine include other indole derivatives with different substituents, such as:
- 6-Bromo-3-(trifluoromethyl)-N,N-dimethyl-1H-indol-2-amine
- 6-Bromo-3-(methyl)-N,N-dimethyl-1H-indol-2-amine
- 6-Bromo-3-(difluoromethyl)-N,N-diethyl-1H-indol-2-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can confer unique chemical and biological properties. The presence of the difluoromethyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C11H11BrF2N2 |
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Molecular Weight |
289.12 g/mol |
IUPAC Name |
6-bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine |
InChI |
InChI=1S/C11H11BrF2N2/c1-16(2)11-9(10(13)14)7-4-3-6(12)5-8(7)15-11/h3-5,10,15H,1-2H3 |
InChI Key |
MFSGKLFOMIYBCK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C2=C(N1)C=C(C=C2)Br)C(F)F |
Origin of Product |
United States |
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